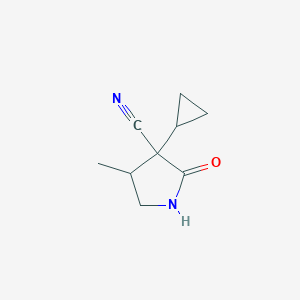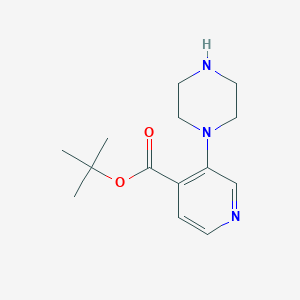
3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile
Descripción general
Descripción
3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile, also known as 3-CMP, is an organic compound with a unique cyclopropyl group. It is a versatile compound that has been used in a wide range of scientific research applications. Its unique structure and properties make it an attractive choice for laboratory experiments.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile has been used in a wide range of scientific research applications. It has been used as a substrate for the synthesis of a variety of compounds, including drugs, pesticides, and other organic compounds. It has also been used in the synthesis of polymers and in the preparation of catalysts. In addition, this compound has been used in the study of enzyme-catalyzed reactions and in the study of structural and conformational changes of proteins.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile is not well understood. However, it is believed to act as an inhibitor of certain enzymes. It is thought to bind to the active site of enzymes, preventing them from catalyzing reactions. This inhibition of enzyme activity can then be used to study the structure and function of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to be relatively non-toxic and has been used in laboratory experiments without any significant adverse effects. It has been used in the study of enzyme-catalyzed reactions and in the study of structural and conformational changes of proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile in laboratory experiments is its relative non-toxicity and low cost. It is also relatively easy to synthesize and can be used in a wide range of experiments. The main limitation of this compound is its lack of specificity. It is not specific to any particular enzyme and can bind to a wide range of enzymes, making it difficult to study the effects of specific enzymes.
Direcciones Futuras
There are a number of potential future directions for 3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile. It could be used in the development of new drugs and pesticides, as well as in the synthesis of polymers and catalysts. It could also be used to study the structure and function of enzymes, as well as to study the effects of specific enzymes. Additionally, it could be used to study the effects of other organic compounds on enzyme activity. Finally, it could be used to study the effects of changes in temperature and pH on enzyme activity.
Propiedades
IUPAC Name |
3-cyclopropyl-4-methyl-2-oxopyrrolidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-4-11-8(12)9(6,5-10)7-2-3-7/h6-7H,2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVJCDONHAWZSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)C1(C#N)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356062.png)
![1-{3-[(3-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356072.png)
![[(3-Methyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methyl]amine hydrochloride](/img/structure/B6356078.png)
![(2S,4S)-1-[(t-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6356085.png)









